3-Amino-4-(morpholin-4-yl)benzonitrile 3-Amino-4-(morpholin-4-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 59504-49-3
VCID: VC21290004
InChI: InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
SMILES: C1COCCN1C2=C(C=C(C=C2)C#N)N
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

3-Amino-4-(morpholin-4-yl)benzonitrile

CAS No.: 59504-49-3

Cat. No.: VC21290004

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(morpholin-4-yl)benzonitrile - 59504-49-3

Specification

CAS No. 59504-49-3
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 3-amino-4-morpholin-4-ylbenzonitrile
Standard InChI InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
Standard InChI Key ZFRALOPNZCFSBA-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)C#N)N
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C#N)N

Introduction

Chemical Structure and Identification

3-Amino-4-(morpholin-4-yl)benzonitrile is characterized by a benzene ring with three key functional groups: a cyano group, an amino group, and a morpholine ring. The presence of these multiple functional groups contributes to its versatile reactivity and potential applications in various chemical transformations.

Basic Identifiers

The compound is identified by various standardized chemical identifiers as presented in Table 1.

Table 1. Chemical Identifiers of 3-Amino-4-(morpholin-4-yl)benzonitrile

ParameterValue
IUPAC Name3-amino-4-morpholin-4-ylbenzonitrile
CAS Number59504-49-3
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
InChIInChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
InChIKeyZFRALOPNZCFSBA-UHFFFAOYSA-N
SMILESC1COCCN1C2=C(C=C(C=C2)C#N)N

Structural Features

The compound contains a benzene ring substituted at positions 3 and 4. The position 3 contains an amino group (-NH₂), position 4 has a morpholino group, and the cyano group (-C≡N) is typically at position 1. The morpholine ring (a heterocyclic amine with an oxygen atom) gives the compound distinctive physico-chemical properties, including improved water solubility compared to analogous compounds without this feature .

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-4-(morpholin-4-yl)benzonitrile influence its behavior in biological systems and its applications in chemical synthesis.

Physical Properties

Table 2. Physical Properties of 3-Amino-4-(morpholin-4-yl)benzonitrile

PropertyValue
AppearanceCrystalline solid
Molecular Weight203.24 g/mol
Exact Mass203.105862047 Da
Monoisotopic Mass203.105862047 Da
Topological Polar Surface Area62.3 Ų
XLogP3-AA0.7
Heavy Atom Count15
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Complexity254

Chemical Reactivity

The compound exhibits several reactive sites that can participate in various chemical transformations:

  • The amino group (-NH₂) can undergo typical amine reactions including acylation, alkylation, and condensation reactions.

  • The cyano group (-C≡N) can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions.

  • The morpholine ring can undergo N-alkylation and other substitution reactions.

These reactive features make 3-Amino-4-(morpholin-4-yl)benzonitrile a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems .

Synthesis Methods

Several synthetic routes have been developed for preparing 3-Amino-4-(morpholin-4-yl)benzonitrile. The methods primarily involve introducing the morpholine and amino groups to an appropriately substituted benzonitrile core.

General Synthetic Approaches

The synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile typically involves multiple steps:

  • Starting Material Preparation: Typically begins with a halogenated benzonitrile or appropriately substituted benzene derivatives.

  • Morpholine Introduction: Usually achieved through nucleophilic aromatic substitution reactions, where the morpholine replaces a leaving group (typically a halogen).

  • Amino Group Introduction: Often involves reduction of a nitro group or other transformations to install the amino functionality at the correct position.

Specific Synthetic Routes

One common synthetic pathway involves the following steps:

  • Starting with 2,6-difluorobenzonitrile

  • Selective amination with morpholine to replace one of the fluorine atoms

  • Further modification to introduce the amino group at the desired position

Alternative approaches may involve:

  • Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig coupling

  • Chan-Lam coupling of boronic esters with appropriate nitrogen sources

  • Reduction of corresponding nitro compounds

These synthetic methods are generally conducted under controlled conditions to optimize yield and purity, often requiring anhydrous solvents and inert atmospheres to prevent side reactions.

Applications in Research and Development

3-Amino-4-(morpholin-4-yl)benzonitrile has significant applications in various research fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The compound serves as an important building block for pharmaceutical development:

  • Kinase Inhibitor Development: Used in the synthesis of compounds targeting various kinases, including LRRK2 (Leucine-rich repeat kinase 2) inhibitors that have potential applications in Parkinson's disease treatment .

  • Anticancer Research: Derivatives of this compound have shown potential as anticancer agents through various mechanisms, including enzyme inhibition and receptor targeting .

  • Central Nervous System (CNS) Agents: The morpholine group enhances blood-brain barrier permeability, making derivatives valuable for CNS drug development .

Materials Science Applications

The compound also finds applications in materials science:

  • Polymer Chemistry: As a precursor for functional polymers with specific electrical or optical properties.

  • Dye Chemistry: In the development of specialized dyes and colorants.

  • Electronic Materials: As intermediates in the synthesis of compounds for organic electronics.

Biological Activity

Research has revealed several biological activities associated with 3-Amino-4-(morpholin-4-yl)benzonitrile and its derivatives.

Enzyme Inhibition

Studies have shown that compounds derived from or containing the 3-Amino-4-(morpholin-4-yl)benzonitrile scaffold can inhibit various enzymes:

  • Kinase Inhibition: Particularly effective against LRRK2, which is implicated in hereditary Parkinson's disease .

  • Other Enzyme Targets: Related compounds have shown activity against various other enzymes involved in disease pathways.

Antitumor Activity

Structural analogs and derivatives have demonstrated antitumor activity in several studies:

  • Antiproliferative Effects: Some derivatives have shown the ability to inhibit cancer cell proliferation, particularly in specific cell lines .

  • Mechanism of Action: The anticancer activity is often mediated through specific signaling pathway interruption or enzyme inhibition.

Structure-Activity Relationships

Research into structure-activity relationships has provided insights into how structural modifications affect biological activity:

Related Compounds and Comparative Analysis

Several compounds structurally related to 3-Amino-4-(morpholin-4-yl)benzonitrile have been studied, allowing for comparative analysis of their properties and activities.

Structural Analogs

Table 3. Comparison of 3-Amino-4-(morpholin-4-yl)benzonitrile with Related Compounds

CompoundCAS NumberStructural DifferenceKey Property Difference
5-Amino-2-morpholinobenzonitrile78252-12-7Different position of amino and morpholino groupsDifferent reactivity profile and binding properties
3-Amino-4-methylbenzonitrile60710-80-7Methyl group instead of morpholino groupLower water solubility, different pharmacological profile
2-Amino-4-morpholin-4-yl-benzonitrileNot specifiedDifferent position of amino groupDifferent biological target affinity

Functional Group Effects

The positioning of functional groups has significant effects on the properties of these compounds:

  • Solubility: The morpholine group generally enhances water solubility compared to alkyl substitutions.

  • Reactivity: The position of the amino group affects its nucleophilicity and reactivity in various chemical transformations.

  • Biological Activity: Even small changes in substitution patterns can lead to dramatic differences in biological activity and target selectivity.

Recent Research Developments

Recent research has expanded our understanding of 3-Amino-4-(morpholin-4-yl)benzonitrile and its potential applications.

Medicinal Chemistry Advancements

Recent studies have focused on incorporating this scaffold into more complex structures:

  • Brain-Penetrant LRRK2 Inhibitors: Research has utilized the 3-Amino-4-(morpholin-4-yl)benzonitrile moiety in developing highly potent and selective LRRK2 inhibitors that can cross the blood-brain barrier .

  • Optimization of Physicochemical Properties: Studies have investigated modifying the compound to improve drug-like properties, including lipophilicity, polar surface area, and metabolic stability .

Synthetic Methodology Improvements

Advances in synthetic methods have improved access to this compound and its derivatives:

  • Microwave-Assisted Synthesis: Development of more efficient synthetic routes using microwave irradiation to shorten reaction times and improve yields .

  • Catalytic Methods: Implementation of modern catalytic methods, including palladium-catalyzed cross-coupling reactions, to install key functional groups more efficiently.

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